4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid
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Overview
Description
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid is a chemical compound with the molecular formula C13H18N2O5S. It is known for its applications in various scientific fields due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in biological research, suggesting potential interactions with biological molecules .
Biochemical Pathways
Similar compounds have been used as buffering agents in biological research, suggesting they may play a role in maintaining ph stability in biochemical reactions .
Result of Action
Similar compounds have been used in various biological research contexts, suggesting they may have diverse effects depending on the specific experimental conditions .
Action Environment
Similar compounds have been used as buffering agents, suggesting they may be sensitive to changes in ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid typically involves the reaction of 4-(2-Hydroxyethyl)piperazine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .
Scientific Research Applications
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a buffer in biological assays due to its ability to maintain a stable pH.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A widely used biological buffer with similar pH-stabilizing properties.
4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid (EPPS): Another buffering agent with a similar structure but different buffering range.
Uniqueness
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid is unique due to its combination of a benzoic acid moiety with a piperazine ring, providing distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-10-9-14-5-7-15(8-6-14)21(19,20)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIVTBBXKLCFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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